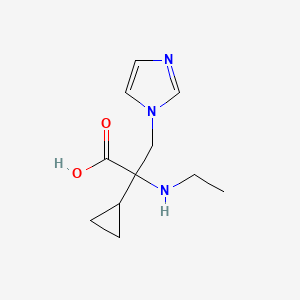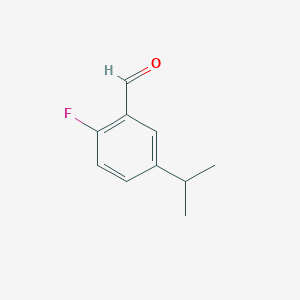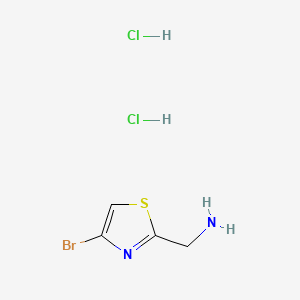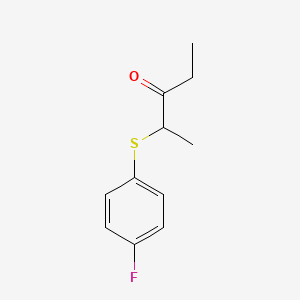
3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyclopropyl and methyl groups, along with the triazole ring, imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction, where a nitrile precursor reacts with reactive cumulenes . Another approach involves the use of microwave irradiation to facilitate the cyclization process . These methods often require specific reaction conditions, such as controlled temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The triazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the replacement of hydrogen atoms.
Major Products
Oxidation: The major product is 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylic acid.
Reduction: The major product is 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-methanol.
Substitution: The products vary depending on the substituent introduced into the triazole ring.
科学研究应用
3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to the death of the fungal cell. The compound may also interact with other molecular pathways, depending on its specific application.
相似化合物的比较
Similar Compounds
1-methyl-1H-1,2,4-triazole: A simpler triazole compound without the cyclopropyl and aldehyde groups.
3-methyl-1H-1,2,4-triazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1,2,4-triazole-3-carboxylate: Another triazole derivative with different substituents.
Uniqueness
The uniqueness of 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde lies in its specific combination of functional groups. The presence of the cyclopropyl group adds steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The aldehyde group provides a reactive site for further chemical modifications, making this compound a versatile intermediate in synthetic chemistry.
属性
分子式 |
C7H9N3O |
|---|---|
分子量 |
151.17 g/mol |
IUPAC 名称 |
5-cyclopropyl-2-methyl-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C7H9N3O/c1-10-6(4-11)8-7(9-10)5-2-3-5/h4-5H,2-3H2,1H3 |
InChI 键 |
ZHYWGGIXDFKUIA-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NC(=N1)C2CC2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


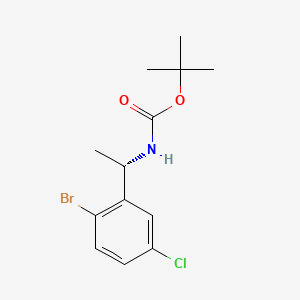
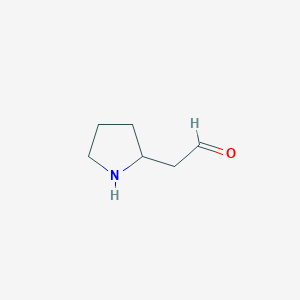
![3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid](/img/structure/B13496033.png)

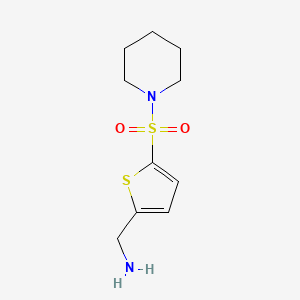
![2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene](/img/structure/B13496052.png)
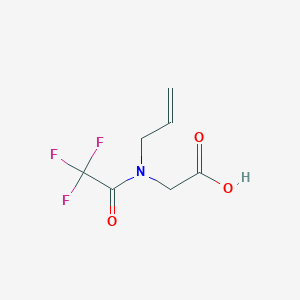
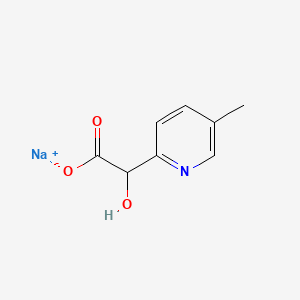
![5-[(3-Amino-1-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496064.png)
![(1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B13496071.png)
